molecular formula C10H13Cl2NO2 B7947806 (S)-Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride

(S)-Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride

Cat. No.: B7947806
M. Wt: 250.12 g/mol
InChI Key: FXIXAZXWVBFVDS-FVGYRXGTSA-N
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Description

2-Chloro-L-phenylalanine methyl ester hydrochloride is a derivative of the amino acid phenylalanine. It is characterized by the presence of a chlorine atom at the second position of the phenyl ring and a methyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-L-phenylalanine methyl ester hydrochloride typically involves the esterification of 2-Chloro-L-phenylalanine. One common method is the reaction of 2-Chloro-L-phenylalanine with methanol in the presence of trimethylchlorosilane. This reaction occurs at room temperature and yields the methyl ester hydrochloride .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of protective groups and subsequent deprotection steps may be employed to ensure the stability and reactivity of the intermediate compounds.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-L-phenylalanine methyl ester hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the phenyl ring or the amino group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Various substituted phenylalanine derivatives.

    Hydrolysis: 2-Chloro-L-phenylalanine.

    Oxidation: Oxidized phenylalanine derivatives.

    Reduction: Reduced phenylalanine derivatives.

Scientific Research Applications

2-Chloro-L-phenylalanine methyl ester hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloro-L-phenylalanine methyl ester hydrochloride involves its interaction with specific molecular targets. The chlorine atom and the ester group can influence the compound’s binding affinity and reactivity with enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-L-phenylalanine methyl ester hydrochloride is unique due to the presence of the chlorine atom at the second position, which significantly influences its chemical reactivity and biological activity. This structural feature makes it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(2-chlorophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIXAZXWVBFVDS-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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